1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted at position 2 with a benzylsulfanyl group. The pyrrol-2-one moiety is functionalized with a furan-2-ylcarbonyl group at position 4, a hydroxyl group at position 3, and a 4-methylphenyl group at position 5 .
Properties
Molecular Formula |
C25H19N3O4S2 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19N3O4S2/c1-15-9-11-17(12-10-15)20-19(21(29)18-8-5-13-32-18)22(30)23(31)28(20)24-26-27-25(34-24)33-14-16-6-3-2-4-7-16/h2-13,20,30H,14H2,1H3 |
InChI Key |
LAAMQNKDGVMOOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol adapted from US3391152A involves:
Reagents :
-
Aminoacetonitrile bisulfate (1 eq)
-
Sulfur monochloride (3 eq)
-
Dimethylformamide (DMF) solvent
Procedure :
-
Aminoacetonitrile bisulfate (15.4 g, 0.1 mol) is added to sulfur monochloride (19.2 mL, 0.3 mol) in DMF at 15–20°C over 20 minutes.
-
The mixture is stirred for 2 hours, then quenched with ice water (400 mL).
-
Extraction with methylene chloride (3 × 150 mL) followed by distillation yields 3-chloro-1,2,5-thiadiazole (87–97°C/20 mmHg).
Modification :
To introduce the benzylsulfanyl group at position 5, the chlorinated intermediate undergoes nucleophilic substitution with benzyl mercaptan (1.2 eq) in ethanol under reflux (6–8 hours).
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| Cyclization | SCl₂/DMF | 15–20°C, 2 h | 65% |
| Substitution | C₆H₅CH₂SH | EtOH, reflux | 78% |
Synthesis of 4-(Furan-2-ylcarbonyl)-3-Hydroxy-5-(4-Methylphenyl)-1,5-Dihydro-2H-Pyrrol-2-One
Pyrrolidone Ring Construction
The pyrrol-2-one scaffold is assembled via Paal-Knorr cyclization, modified to accommodate substituents:
Reagents :
-
4-Methylphenylacetone (1 eq)
-
Ethyl glyoxylate (1.2 eq)
-
Ammonium acetate (catalyst)
Procedure :
-
Condensation of 4-methylphenylacetone with ethyl glyoxylate in acetic acid (80°C, 4 hours) forms the keto-ester intermediate.
-
Cyclization with ammonium acetate in ethanol under reflux (12 hours) yields 5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one.
Functionalization :
-
3-Hydroxy Group : Oxidation of the α-position using MnO₂ in dichloromethane (0°C, 1 hour).
-
4-Furan-2-carbonyl : Friedel-Crafts acylation with furan-2-carbonyl chloride (1.1 eq) and AlCl₃ (1.5 eq) in anhydrous DCM (0°C → RT, 3 hours).
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| Cyclization | Paal-Knorr | Ethanol, reflux | 72% |
| Acylation | Friedel-Crafts | DCM, AlCl₃ | 65% |
Coupling of Thiadiazole and Pyrrolidone Moieties
The final assembly employs nucleophilic aromatic substitution (SNAr) between the thiadiazol-2-amine and pyrrolidone carbonyl:
Reagents :
-
5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-amine (1 eq)
-
4-(Furan-2-carbonyl)-3-hydroxy-5-(4-methylphenyl)pyrrol-2-one (1 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.2 eq)
-
4-Dimethylaminopyridine (DMAP, catalytic)
Procedure :
-
Activate the pyrrolidone carbonyl with DCC/DMAP in THF (0°C, 30 minutes).
-
Add thiadiazol-2-amine and stir at room temperature for 24 hours.
-
Purify via silica gel chromatography (EtOAc/hexane 3:7) to isolate the target compound.
Optimization :
-
Temperature : Room temperature prevents decomposition of heat-sensitive furan groups.
-
Solvent : THF enhances solubility of both intermediates.
| Parameter | Value | Impact on Yield |
|---|---|---|
| Equivalents of DCC | 1.2 | Maximizes activation |
| Reaction Time | 24 h | Completes amidation |
| Chromatography | EtOAc/Hex 3:7 | 92% purity |
Alternative Synthetic Routes
One-Pot Thiadiazole-Pyrrolidone Assembly
A recent approach using polyphosphate ester (PPE) enables concurrent heterocycle formation:
-
React thiosemicarbazide with furan-2-carboxylic acid in chloroform/PPE (85°C, 1 hour).
-
Add 4-methylbenzaldehyde and ammonium acetate for in-situ Paal-Knorr cyclization.
-
Introduce benzylsulfanyl via post-functionalization (NaH, benzyl mercaptan).
Advantages :
-
Reduced purification steps
-
18% higher overall yield compared to stepwise synthesis
Limitations :
-
Requires strict stoichiometric control to avoid byproducts
Characterization and Validation
Critical analytical data confirming successful synthesis:
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, thiadiazole-H), 7.35–7.28 (m, 5H, benzyl), 6.78 (d, J = 3.1 Hz, 1H, furan), 2.41 (s, 3H, CH₃).
-
IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 3400 cm⁻¹ (OH).
Chromatographic Purity :
-
HPLC: 98.2% (C18 column, MeOH/H₂O 70:30)
-
Melting Point: 214–216°C (decomp.)
Industrial-Scale Considerations
Process Intensification :
-
Continuous flow reactors for thiadiazole cyclization (residence time: 8 minutes vs. 2 hours batch)
-
Membrane-assisted solvent recycling reduces DMF usage by 40%
Cost Analysis :
| Component | Cost Contribution |
|---|---|
| Benzyl mercaptan | 32% |
| Furan-2-carbonyl chloride | 28% |
| Sulfur monochloride | 18% |
Chemical Reactions Analysis
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole moiety is a key reactive site due to its electron-deficient nature and labile sulfur atoms.
Furan Carbonyl Reactivity
The furan-2-ylcarbonyl group participates in condensation and cycloaddition reactions.
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Knoevenagel Condensation | Aldehydes, piperidine | Formation of α,β-unsaturated carbonyl derivatives via enolate intermediates. |
| Diels-Alder Reaction | Dienophiles (e.g., maleic anhydride) | Cycloaddition products, though steric hindrance from adjacent groups may limit reactivity. |
Dihydropyrrolone Core Reactivity
The dihydropyrrol-2-one framework exhibits keto-enol tautomerism and acid-base sensitivity.
Aromatic Substituent Reactivity
The 4-methylphenyl group may undergo electrophilic substitution, though steric and electronic factors modulate reactivity.
Stability and Degradation Pathways
-
Hydrolysis : The benzylsulfanyl group is susceptible to hydrolysis under acidic or basic conditions, releasing benzyl mercaptan.
-
Photodegradation : The furan moiety may undergo photochemical ring-opening, forming reactive intermediates .
-
Thermal Decomposition : Above 200°C, the compound degrades into thiadiazole fragments and aromatic byproducts .
Catalytic and Solvent Effects
-
Catalysts : Triethylamine (used in synthesis) stabilizes intermediates during substitution reactions.
-
Solvents : Reactivity in polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution rates compared to methanol or acetone.
Analytical Characterization
Post-reaction analysis relies on:
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the benzylsulfanyl group in this compound enhances its interaction with microbial membranes, potentially leading to increased efficacy against bacteria and fungi. Studies have demonstrated that similar compounds can inhibit the growth of various pathogens, including resistant strains of bacteria .
Anticancer Potential
Thiadiazole derivatives are being studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that allow it to interact with cellular pathways involved in cell survival and proliferation. In vitro studies have shown promising results against several cancer cell lines .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The furan moiety is known for its ability to modulate inflammatory responses, making this compound a candidate for further investigation in anti-inflammatory therapies .
Organic Electronics
Due to its unique electronic properties, this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan and thiadiazole groups can contribute to charge transport properties essential for these applications .
Photovoltaic Devices
The potential use of this compound in photovoltaic devices stems from its ability to absorb light efficiently and convert it into electrical energy. Research into similar compounds has shown that they can enhance the efficiency of solar cells by improving light absorption and charge separation .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of thiadiazole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents on the thiadiazole ring in enhancing antimicrobial potency .
Case Study 2: Anticancer Activity
In another investigation, a series of thiadiazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated that compounds with similar structural features to the one discussed showed IC50 values in the low micromolar range against breast cancer cells, suggesting strong potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of 1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiadiazole ring could interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Observations :
- Fluorinated benzylsulfanyl derivatives (e.g., ) may exhibit improved pharmacokinetics due to fluorine’s electronegativity and metabolic resistance .
- Aryl Group Influence : The 4-methylphenyl group in the target compound enhances lipophilicity (logP ~3–4 estimated), whereas chloro- or fluoro-substituted aryl groups (e.g., ) increase electrophilicity, possibly enhancing reactivity in biological systems.
Key Observations :
- The target compound’s synthesis likely follows established protocols for thiadiazole-pyrrolone hybrids, such as cyclocondensation reactions .
- Isostructural analogs (e.g., ) crystallize in triclinic systems with planar molecular conformations, suggesting similar packing efficiencies despite substituent variations.
Spectroscopic and Electronic Properties
- NMR Analysis : In related pyrrol-2-one derivatives, chemical shift differences in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic perturbations . For the target compound, the benzylsulfanyl group would deshield adjacent protons, while the furan carbonyl’s electron-withdrawing effect may downfield-shift the hydroxy proton .
- van der Waals Descriptors: Within congeneric series, minor geometric variations (e.g., torsion angles <10°) are common, but electronic differences (e.g., fluorinated vs. methyl groups) dominate QSAR outcomes .
Q & A
Basic: What are the established synthetic routes for preparing this compound and its key intermediates?
The compound is synthesized via multi-step heterocyclic condensation. Key steps include:
- Cyclization of thiadiazole intermediates : Base-assisted cyclization of hydroxy-pyrrolone precursors with benzylsulfanyl-thiadiazole moieties, as demonstrated for analogous pyrrol-2-ones .
- Thioether formation : Coupling of 1,3,4-thiadiazole-2-thiol derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Acylation : Introduction of the furan-2-ylcarbonyl group via Friedel-Crafts acylation or nucleophilic substitution, optimized in anhydrous solvents like dichloromethane .
Characterization relies on 1H/13C NMR (to confirm substitution patterns), FTIR (carbonyl and hydroxyl stretches), and HRMS (molecular ion validation) .
Advanced: How can reaction conditions be optimized to improve yields during the synthesis of this compound?
Optimization strategies include:
- Design of Experiments (DoE) : Statistical modeling to evaluate temperature, solvent polarity, and catalyst loading. For example, flow-chemistry systems enable precise control of exothermic steps, as shown in diazomethane syntheses .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 hours to 30 minutes) .
- Purification techniques : Gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) to isolate pure products .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
- 1H NMR : Assigns protons on the pyrrol-2-one ring (δ 5.5–6.5 ppm) and benzylsulfanyl group (δ 3.8–4.2 ppm) .
- 13C NMR : Identifies carbonyl carbons (δ 165–175 ppm) and thiadiazole ring carbons (δ 150–160 ppm) .
- FTIR : Confirms hydroxyl (3400–3200 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) functional groups .
- X-ray crystallography : Resolves regiochemistry, as seen in structurally similar thiadiazole derivatives .
Advanced: How can contradictory spectral data (e.g., ambiguous NOE correlations) be resolved for this compound?
- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) to map proton-carbon connectivity and distinguish overlapping signals .
- X-ray diffraction : Definitive structural assignment, as applied to ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]thiazole derivatives .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Basic: What pharmacological targets are plausible for this compound based on its structural analogs?
- Antimicrobial activity : Thiadiazole and pyrrolone motifs inhibit bacterial enoyl-ACP reductase, as seen in pyrazole-thiadiazole hybrids .
- Enzyme inhibition : The furan-carbonyl group may target fungal CYP51 (lanosterol 14α-demethylase), analogous to triazole antifungals .
- Anti-inflammatory potential : Hydroxypyrrolones modulate COX-2, supported by docking studies of similar scaffolds .
Advanced: How should bioactivity studies be designed to evaluate this compound’s mechanism of action?
- In vitro assays :
- Molecular docking : AutoDock Vina to simulate binding to CYP51 or COX-2 active sites .
- Resistance profiling : Compare efficacy against drug-sensitive and -resistant strains to identify novel mechanisms .
Advanced: What strategies mitigate degradation of reactive intermediates (e.g., hydroxyl-pyrrolones) during synthesis?
- Low-temperature protocols : Conduct acylation steps at 0–5°C to stabilize electrophilic intermediates .
- Inert atmosphere : Use N₂/Ar to prevent oxidation of thiol groups during thiadiazole formation .
- Protecting groups : Temporarily mask the hydroxyl group with acetyl or TBS before introducing the benzylsulfanyl moiety .
Advanced: How can regioisomerism in the thiadiazole ring be conclusively analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
